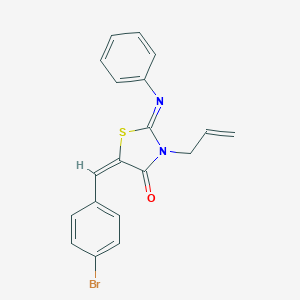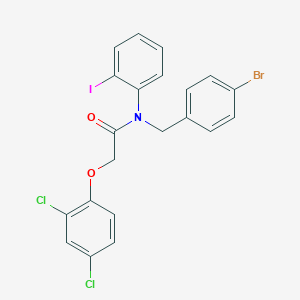![molecular formula C18H16N2O2S B394104 5'-METHYL-3'-(4-METHYLPHENYL)-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE](/img/structure/B394104.png)
5'-METHYL-3'-(4-METHYLPHENYL)-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-methyl-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features an indole moiety fused with a thiazolidine ring, making it a subject of interest in various fields of chemical and pharmaceutical research. The presence of both indole and thiazolidine rings suggests potential biological activity, which has been a driving force behind its study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-methyl-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then reacted with a thiazolidine precursor under controlled conditions. The key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Spirocyclization: The indole derivative undergoes a cyclization reaction with a thiazolidine precursor, often in the presence of a catalyst such as a Lewis acid (e.g., zinc chloride) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
5’-methyl-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazolidine ring, potentially opening it to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, 5’-methyl-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in different chemical environments.
Biology and Medicine
The compound’s indole and thiazolidine moieties suggest potential biological activity, making it a candidate for drug discovery and development. It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might also find applications in materials science, particularly in the development of novel polymers or as a component in organic electronic devices.
作用机制
The mechanism by which 5’-methyl-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione exerts its effects is largely dependent on its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiazolidine ring might contribute to the compound’s ability to chelate metal ions or interact with nucleophilic sites in biological molecules.
相似化合物的比较
Similar Compounds
5-methyl-3-phenyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione: Similar structure but lacks the 4-methylphenyl group.
3-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione: Similar structure but lacks the 5’-methyl group.
Uniqueness
The presence of both the 5’-methyl and 4-methylphenyl groups in 5’-methyl-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
属性
分子式 |
C18H16N2O2S |
|---|---|
分子量 |
324.4g/mol |
IUPAC 名称 |
5-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C18H16N2O2S/c1-11-7-9-13(10-8-11)20-16(21)12(2)23-18(20)14-5-3-4-6-15(14)19-17(18)22/h3-10,12H,1-2H3,(H,19,22) |
InChI 键 |
BILOULZYQSERFU-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)C |
规范 SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Acetyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B394021.png)
![2-AMINO-6-{[2-(4-BIPHENYLYL)-2-OXOETHYL]SULFANYL}-3,5-PYRIDINEDICARBONITRILE](/img/structure/B394023.png)

![Ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate](/img/structure/B394027.png)
![1-Methyl-17-(3-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B394030.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394031.png)
![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B394032.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394035.png)
![N-{2-[(4-BROMOBENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B394036.png)

![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B394038.png)
![4-tert-butyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394040.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B394041.png)

